molecular formula C50H86CaO6S2 B13773966 Calcium methyloctadecylbenzenesulfonate CAS No. 94248-25-6

Calcium methyloctadecylbenzenesulfonate

Cat. No.: B13773966
CAS No.: 94248-25-6
M. Wt: 887.4 g/mol
InChI Key: PECYLSDFANSWOZ-UHFFFAOYSA-L
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Description

Calcium methyloctadecylbenzenesulfonate is a chemical compound with the molecular formula C50H86CaO6S2 and a molecular weight of 887.4 g/mol . It is a calcium salt of methyloctadecylbenzenesulfonic acid, characterized by its long alkyl chain and sulfonate group. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium methyloctadecylbenzenesulfonate typically involves the sulfonation of methyloctadecylbenzene followed by neutralization with calcium hydroxide. The reaction conditions include:

    Sulfonation: Methyloctadecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Calcium methyloctadecylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The long alkyl chain can undergo oxidation, while the sulfonate group remains relatively stable under reducing conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the alkyl chain.

    Reducing Agents: Sodium borohydride can be used to reduce any oxidized products.

Major Products Formed

    Oxidation: Oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.

    Substitution: Nucleophilic substitution can result in the replacement of the sulfonate group with other functional groups.

Scientific Research Applications

Calcium methyloctadecylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants .

Mechanism of Action

The mechanism of action of calcium methyloctadecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into cell membranes, altering their permeability and stability. This property is exploited in drug delivery systems to enhance the absorption and distribution of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.

    Calcium dodecylbenzenesulfonate: Similar structure but with a shorter alkyl chain.

    Sodium methyloctadecylbenzenesulfonate: Similar structure but with sodium instead of calcium.

Uniqueness

Calcium methyloctadecylbenzenesulfonate is unique due to its long alkyl chain and calcium ion, which provide distinct surfactant properties compared to its shorter-chain or sodium counterparts. This uniqueness makes it particularly effective in applications requiring strong surfactant action and stability .

Properties

CAS No.

94248-25-6

Molecular Formula

C50H86CaO6S2

Molecular Weight

887.4 g/mol

IUPAC Name

calcium;3-methyl-2-octadecylbenzenesulfonate

InChI

InChI=1S/2C25H44O3S.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28;/h2*19-20,22H,3-18,21H2,1-2H3,(H,26,27,28);/q;;+2/p-2

InChI Key

PECYLSDFANSWOZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.[Ca+2]

Origin of Product

United States

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